molecular formula C2H4MgO2 B085918 Magnesium acetate CAS No. 142-72-3

Magnesium acetate

Cat. No. B085918
Key on ui cas rn: 142-72-3
M. Wt: 84.36 g/mol
InChI Key: QOBLJVUECBDJGF-UHFFFAOYSA-N
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Patent
US04179383

Procedure details

To the reactor of Example 1 were charged 150 g high-boiling hydrocarbon oil, 28.2 g naphthenic acids, and 3.0 g commercial technical grade magnesium hydroxide. The contents were agitated and heated to 200° C. The contents were cooled and 20.3 g (0.35 mole) commercial technical grade magnesium hydroxide was added. The contents were heated to 135° C. Acetic acid (42.0 g, 0.7 mole) was added dropwise while maintaining the temperature at 125°-135° C. to form magnesium acetate in situ. After all of the acetic acid was in, the contents were heated above 280° C. to remove water and decomposition products from the magnesium acetate formed in situ. The resulting product was bright and weighed 185.8 g. Upon centrifugation of 90-gram sample, the sediment was 0.1 g. The magnesium content of the bright supernatant liquid was calculated at about 5.2%; the conversion of commercial technical grade magnesium hydroxide to the fluid dispersed form of MgO was calculated at 98.5%.
[Compound]
Name
hydrocarbon
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthenic acids
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Name
magnesium acetate

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4]([OH:7])(=[O:6])[CH3:5]>>[C:4]([O-:7])(=[O:6])[CH3:5].[Mg+2:2].[C:4]([O-:7])(=[O:6])[CH3:5] |f:0.1.2,4.5.6|

Inputs

Step One
Name
hydrocarbon
Quantity
150 g
Type
reactant
Smiles
Name
naphthenic acids
Quantity
28.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The contents were agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled
TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated to 135° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 125°-135° C.

Outcomes

Product
Name
magnesium acetate
Type
product
Smiles
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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